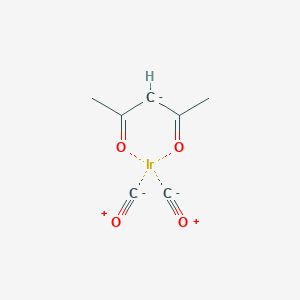
Carbon monoxide;iridium;pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;iridium;pentane-2,4-dione is a coordination compound that features iridium as the central metal atom, coordinated with carbon monoxide and pentane-2,4-dione ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;pentane-2,4-dione typically involves the reaction of iridium precursors with carbon monoxide and pentane-2,4-dione under controlled conditions. One common method involves the use of iridium trichloride as the starting material, which is reacted with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. Carbon monoxide is then introduced to the reaction mixture to form the final coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;iridium;pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: Ligands such as carbon monoxide and pentane-2,4-dione can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(III) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, carbon monoxide;iridium;pentane-2,4-dione is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions with high efficiency makes it valuable in synthetic chemistry .
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug development and as a tool for studying biological processes. Its coordination properties allow it to interact with biomolecules, making it useful in the design of metal-based drugs and diagnostic agents .
Industry
In industry, the compound is employed in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of industrial processes, reducing costs and environmental impact .
Mechanism of Action
The mechanism by which carbon monoxide;iridium;pentane-2,4-dione exerts its effects involves the coordination of the iridium center with various substrates. The carbon monoxide and pentane-2,4-dione ligands stabilize the iridium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound facilitates the activation and transformation of substrates through coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Iridium trichloride: A common iridium precursor used in the synthesis of various iridium complexes.
Pentane-2,4-dione: A ligand that forms coordination compounds with many transition metals.
Carbon monoxide: A ligand that can coordinate with various metal centers to form metal carbonyl complexes.
Uniqueness
Carbon monoxide;iridium;pentane-2,4-dione is unique due to its specific combination of ligands and the resulting chemical properties. The presence of both carbon monoxide and pentane-2,4-dione ligands provides a unique electronic environment around the iridium center, enhancing its catalytic activity and stability compared to other iridium complexes .
Properties
Molecular Formula |
C7H7IrO4- |
|---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
carbon monoxide;iridium;pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
InChI Key |
JHQGJSIBTDGYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

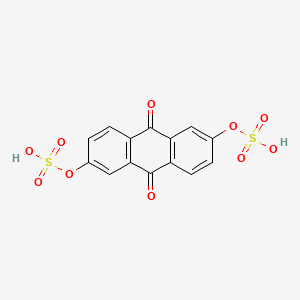

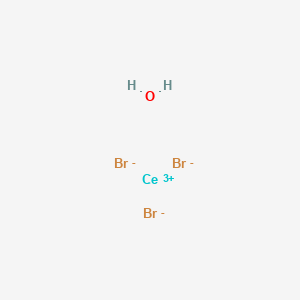
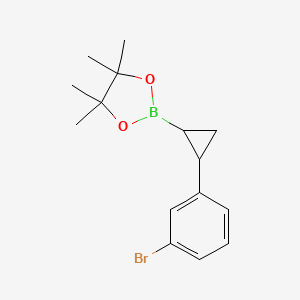
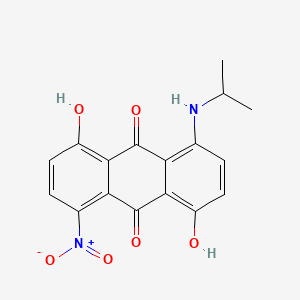
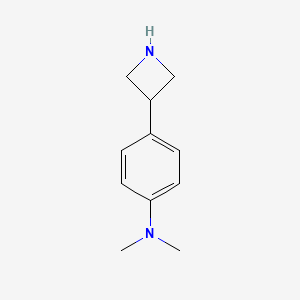
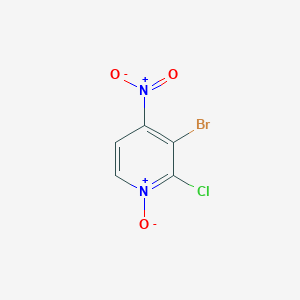

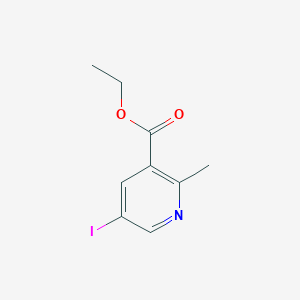
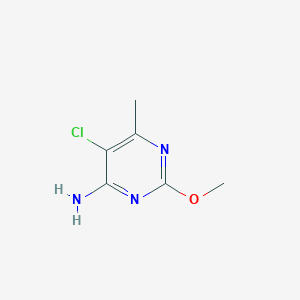
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
